5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-11-3-8-15(19)14(10-11)17(23)20-12-4-6-13(7-5-12)21-9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIOVRUMKHTQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Bromination and Chlorination: The starting material, a benzamide derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the benzene ring.
Pyrrolidinyl Group Introduction: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidinyl derivative reacts with the halogenated benzamide.
Final Coupling: The final step involves coupling the intermediate with 2-oxopyrrolidine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Chloro Position
The chlorine atom at position 2 of the benzamide core undergoes selective substitution due to its electron-withdrawing environment.
| Reaction Type | Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|---|
| Amination | DMF, 80°C, 12 h | Potassium carbonate, aniline | 5-bromo-2-anilino-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | 78% | |
| Alkoxylation | Ethanol, reflux, 8 h | Sodium ethoxide, ethanol | 5-bromo-2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | 65% |
Key Findings :
-
Chlorine substitution occurs regioselectively at position 2 due to para-directing effects of the amide group.
-
Steric hindrance from the pyrrolidinone group reduces reaction rates compared to simpler benzamide derivatives.
Suzuki–Miyaura Coupling at Bromo Position
The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions.
Key Findings :
-
Bromine exhibits higher reactivity than chlorine in coupling reactions due to weaker C–Br bonds.
-
Electron-deficient boronic acids yield higher conversions under optimized conditions .
Hydrolysis of Amide Bond
The central benzamide linkage undergoes hydrolysis under acidic or basic conditions.
Mechanistic Insight :
-
Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon .
-
The pyrrolidinone group remains stable under these conditions due to its lactam structure.
Oxidation of Pyrrolidinone Moiety
The 2-oxopyrrolidin-1-yl group undergoes oxidation to form glutarimide derivatives.
Key Findings :
-
Over-oxidation risks require careful stoichiometric control.
-
Glutarimide derivatives show enhanced solubility in polar solvents .
Reductive Amination at Pyrrolidinone Nitrogen
The secondary amine in the pyrrolidinone ring participates in reductive alkylation.
Applications :
Scientific Research Applications
Research indicates that compounds with similar structures to 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide may exhibit various pharmacological effects, including:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with specific protein targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
- Anticancer Activity : The structural components of the compound align with pharmacophore models aimed at optimizing anticancer effects. Ongoing research is investigating its efficacy against various cancer cell lines, including lung cancer .
- Analgesic Effects : Similar compounds have been explored for their analgesic properties, indicating that this compound may also possess pain-relieving capabilities .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzamide derivatives, including those structurally related to 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide:
- Anticancer Activity Assessment : Research on derivatives has shown promising results against human lung cancer cell lines (A549), indicating potential for further development as anticancer agents .
- In Vitro Studies : Various studies have utilized MTT assays to evaluate the cytotoxic effects of similar compounds on cancer cell lines, showing significant inhibition of cell proliferation .
- Mechanistic Insights : In silico studies have been employed to understand the molecular interactions between these compounds and their biological targets, providing insights into their mechanisms of action .
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve key signaling pathways in cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related benzamides, focusing on substituent effects, molecular properties, and synthetic strategies.
Structural and Substituent Analysis
Table 1: Key Features of Compared Compounds
Key Observations
Halogenation Patterns: The target compound and –5 retain bromo and chloro groups, which may enhance electrophilic reactivity or hydrophobic interactions. In contrast, and incorporate fluorine, known for its electronegativity and metabolic stability .
Trifluoropropoxy (): Enhances lipophilicity, possibly increasing membrane permeability but reducing solubility .
The target compound (402.67 Da) balances complexity with moderate size.
Functional Group Impact :
Biological Activity
5-Bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is . The compound features a bromine atom, a chlorine atom, and a pyrrolidine moiety, which are critical for its biological activity. The synthesis typically involves the following steps:
- Bromination : Introduction of the bromine atom at the 5-position of the benzene ring.
- Chlorination : Chlorine is added at the 2-position.
- Amidation : Formation of the amide bond with a phenyl group substituted with a pyrrolidine derivative.
Antimicrobial Activity
Research has indicated that compounds similar to 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing oxazolidinone structures demonstrate significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 15 | S. aureus |
| 5-Bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | TBD | TBD |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Similar compounds in the oxazole class have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .
Analgesic Activity
In analgesic studies, related oxazolones have demonstrated significant pain relief in rodent models through writhing and hot plate tests. The mechanism likely involves modulation of pain pathways, potentially through COX inhibition or interaction with transient receptor potential (TRP) channels .
Case Studies and Research Findings
- Case Study on Synthesis and Testing : A study synthesized several derivatives of benzamide and evaluated their biological activities. Among these, compounds with similar structures to 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide showed promising results in both antibacterial and anti-inflammatory assays .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets involved in inflammation and pain signaling pathways. These studies suggest that modifications on the pyrrolidine ring could enhance binding efficiency and biological activity .
Q & A
Q. What are the common synthetic routes for 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide?
- Methodological Answer : The synthesis typically involves:
Bromination/Chlorination : Introducing halogens to the benzamide core using reagents like N-bromosuccinimide (NBS) or chlorine gas under controlled conditions .
Amide Coupling : Reacting the halogenated benzoyl chloride with 4-(2-oxopyrrolidin-1-yl)aniline via nucleophilic acyl substitution, often using a base (e.g., triethylamine) in anhydrous solvents like dichloromethane .
Palladium-Catalyzed Coupling : For functionalization, Suzuki-Miyaura or Buchwald-Hartwig reactions may be employed, requiring Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts and ligands like XPhos .
- Key Conditions :
| Step | Temperature (°C) | Solvent | Catalyst/Base |
|---|---|---|---|
| 1 | 0–25 | DMF | NBS |
| 2 | 25–50 | DCM | Et₃N |
| 3 | 80–100 | Toluene | Pd(PPh₃)₄ |
Q. What spectroscopic methods confirm the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 423.98) .
- X-Ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å, dihedral angles between aromatic rings) .
- Table : Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P212121 |
| a, b, c (Å) | 6.0171, 15.3120, 18.1493 |
| V (ų) | 1672.2 |
Advanced Research Questions
Q. How can palladium-catalyzed coupling reactions be optimized for this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance cross-coupling efficiency .
- Solvent Effects : Use toluene or dioxane for better solubility and stability of intermediates .
- Base Selection : K₂CO₃ or Cs₂CO₃ improves reaction kinetics in Suzuki-Miyaura couplings .
- Monitoring : Track progress via TLC or in-situ FTIR to detect intermediate formation .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) .
- Dose-Response Studies : Perform IC₅₀ assays across concentrations (1 nM–100 µM) to validate potency .
- Off-Target Analysis : Use proteome profiling or CRISPR screens to identify confounding interactions .
Q. What strategies improve yield in multi-step synthesis?
- Methodological Answer :
- Intermediate Purification : Flash chromatography or recrystallization after each step reduces side products .
- Temperature Control : Maintain 0–5°C during nitration to prevent over-oxidation .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching and costs .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the final coupling step?
- Methodological Answer : Discrepancies arise from:
- Oxygen Sensitivity : Pd catalysts degrade in air; use Schlenk lines for inert atmospheres .
- Solvent Purity : Anhydrous solvents (e.g., toluene) improve reproducibility vs. technical-grade .
- Reagent Stoichiometry : Excess aryl boronic acid (1.2–1.5 eq.) drives reactions to completion .
Biological Evaluation
Q. How to assess this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use radiometric assays (e.g., ³³P-ATP) against a panel of 50+ kinases .
- Docking Studies : Perform molecular dynamics simulations with AutoDock Vina to predict binding to ATP pockets .
- Cellular Validation : Test anti-proliferative effects in cancer lines (e.g., HCT-116, IC₅₀ ≈ 2.5 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
